molecular formula C6ClF11 B1301180 Chloroperfluorocyclohexane CAS No. 336-15-2

Chloroperfluorocyclohexane

Cat. No.: B1301180
CAS No.: 336-15-2
M. Wt: 316.5 g/mol
InChI Key: KGZKBHYAEBRMAR-UHFFFAOYSA-N
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Description

Chloroperfluorocyclohexane is a chemical compound with the molecular formula C6ClF11. It belongs to the class of perfluorinated compounds, which are characterized by the presence of fluorine atoms replacing hydrogen atoms in the cyclohexane ring. This compound is known for its unique chemical properties, including high thermal stability and chemical inertness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroperfluorocyclohexane can be synthesized through a multi-step reaction process. One common method involves the fluorination of cyclohexane followed by chlorination. The reaction typically occurs in the presence of a catalyst such as vanadium fluoride (VF5) under controlled temperature conditions. For instance, the initial fluorination step may be carried out at -25°C for 15 hours, followed by a chlorination step at 60°C for 2 hours in a closed tube .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Chloroperfluorocyclohexane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions can be facilitated by nucleophiles, which replace the chlorine or fluorine atoms in the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. The reaction typically occurs at elevated temperatures to enhance the nucleophilic attack.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives of this compound .

Scientific Research Applications

Chloroperfluorocyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloroperfluorocyclohexane involves its interaction with molecular targets through substitution reactions. The presence of highly electronegative fluorine atoms makes it a strong electrophile, facilitating nucleophilic attacks. This property is exploited in various chemical reactions where this compound acts as a precursor or intermediate .

Comparison with Similar Compounds

    Perfluorocyclohexane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

    Chlorofluorocarbons (CFCs): These compounds contain both chlorine and fluorine atoms but differ in their carbon backbone structure.

Uniqueness: Chloroperfluorocyclohexane is unique due to its combination of high thermal stability, chemical inertness, and reactivity in substitution reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKBHYAEBRMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371494
Record name Chloroperfluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-15-2
Record name 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroperfluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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